molecular formula C12H14Cl3NO3 B12104516 Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride

Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B12104516
M. Wt: 326.6 g/mol
InChI Key: DCRNJLKNLCRJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of 3,4-dichlorophenol with pyrrolidine-2-carboxylic acid methyl ester in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: the synthesis likely involves similar steps as the laboratory preparation, scaled up to meet industrial demands .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride is unique due to the presence of both the dichlorophenoxy group and the ester group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3.ClH/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7;/h2-4,8,11,15H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNJLKNLCRJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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